1-Boc-3-trifluoromethyl-piperidin-4-one
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Overview
Description
This compound is an organic compound with the chemical formula C11H16F3NO3 and a molecular weight of 267.24 g/mol . It is a solid, typically appearing as white to pale yellow crystals, and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
1-Boc-3-trifluoromethyl-piperidin-4-one can be synthesized through various chemical routes. One common method involves the reaction of suitable starting materials and reagents under controlled conditions. The synthesis typically starts with the appropriate piperidine derivative, which undergoes a series of reactions to introduce the trifluoromethyl group and the Boc (tert-butoxycarbonyl) protecting group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations .
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
1-Boc-3-trifluoromethyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Boc-3-trifluoromethyl-piperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-trifluoromethyl-piperidin-4-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
1-Boc-3-trifluoromethyl-piperidin-4-one can be compared with other similar compounds, such as:
1-Boc-3-methyl-piperidin-4-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Boc-3-chloromethyl-piperidin-4-one: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Properties
IUPAC Name |
tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKIKPITPDYEAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610366 |
Source
|
Record name | tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159983-77-3 |
Source
|
Record name | tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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